![molecular formula C9H9N3O3 B13100164 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 521275-16-1](/img/structure/B13100164.png)
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation of the ethoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Substitution reactions can occur at the ethoxy group or the pyrimidine ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives are being investigated for their anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as phosphatidylinositol 3-kinase (PI3K) inhibitors, which play a role in cell proliferation and survival . Other derivatives may inhibit protein tyrosine kinases, affecting signal transduction pathways .
Comparación Con Compuestos Similares
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These are also structurally related and have been studied for their potential as kinase inhibitors.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are synthesized from similar precursors and have applications in medicinal chemistry.
Uniqueness: 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group can also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
521275-16-1 |
|---|---|
Fórmula molecular |
C9H9N3O3 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
7-ethoxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-6-4-3-5-7(10-6)11-9(14)12-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13,14) |
Clave InChI |
BSWINXSFXKRTPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=C1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


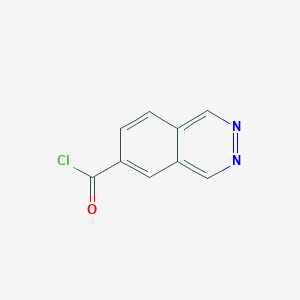

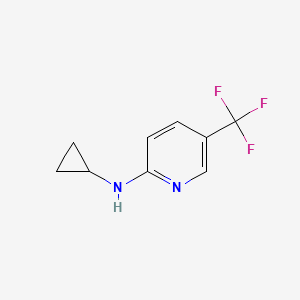



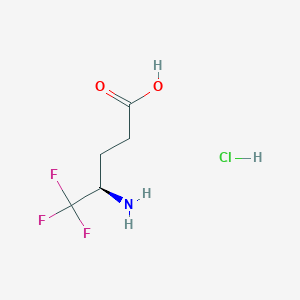
![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
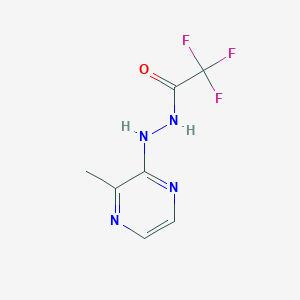
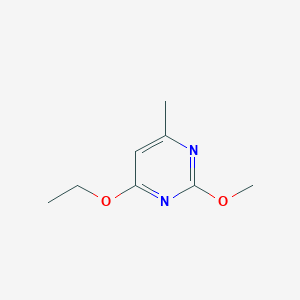

![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
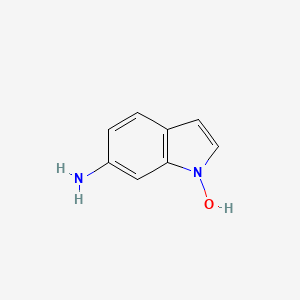
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
